molecular formula C13H14N2O B1357071 N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine CAS No. 871825-60-4

N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine

Cat. No. B1357071
M. Wt: 214.26 g/mol
InChI Key: OEPWSCXLHMBFPC-UHFFFAOYSA-N
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Description

“N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine” is a chemical compound with the molecular formula C13H14N2O . It has been used in the synthesis and characterization of a new series of derivatives of iodonisoxetine, a known radioiodinated probe .


Synthesis Analysis

The synthesis of compounds similar to “N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine” has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

Tautomerism and Intramolecular Hydrogen Bonding

Research has delved into the structural characteristics of Schiff bases, revealing tautomerism and the role of intramolecular hydrogen bonding. These studies highlight the significance of pyridine derivatives in understanding molecular structures and interactions, which is crucial for the design of materials and molecules with specific properties (Nazır et al., 2000).

Synthesis and Characterization of Pyrazole Derivatives

Another area of interest is the synthesis and characterization of pyrazole derivatives, which demonstrates the potential of pyridine-based compounds in developing new pharmacophores with antitumor, antifungal, and antibacterial activities (Titi et al., 2020). This underscores the compound's relevance in pharmaceutical research and drug development.

Oxidative Conversion and Catalysis

The unique oxidation reactions catalyzed by ruthenium porphyrins, converting N-acyl cyclic amines to N-acyl amino acids, demonstrate the compound's role in facilitating novel transformations. Such reactions are indicative of the potential applications in synthetic chemistry and catalysis (Ito et al., 2005).

Coordination Chemistry and Material Science

Studies on coordination complexes, such as those involving platinum(II) and cobalt(III) with pyridine ligands, reveal the application of pyridine derivatives in developing materials with specific magnetic and structural properties. These complexes are of interest for their potential in material science and as models in studying metal-ligand interactions (Wang et al., 2010).

properties

IUPAC Name

N-methyl-1-(3-pyridin-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-14-10-11-5-4-6-12(9-11)16-13-7-2-3-8-15-13/h2-9,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPWSCXLHMBFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594593
Record name N-Methyl-1-{3-[(pyridin-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine

CAS RN

871825-60-4
Record name N-Methyl-1-{3-[(pyridin-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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